molecular formula C17H15ClN4O B14964518 1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14964518
M. Wt: 326.8 g/mol
InChI Key: KVXCSNDERXGMDP-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a phenylethyl group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction between an azide and an alkyne. This reaction is highly efficient and regioselective, leading to the formation of 1,2,3-triazoles.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorophenyl halides.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate phenylethyl precursors.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being explored for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.

    1-(4-chlorophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-methanamine: This compound has a methanamine group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-phenylethyl)triazole-4-carboxamide

InChI

InChI=1S/C17H15ClN4O/c18-14-6-8-15(9-7-14)22-12-16(20-21-22)17(23)19-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,19,23)

InChI Key

KVXCSNDERXGMDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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